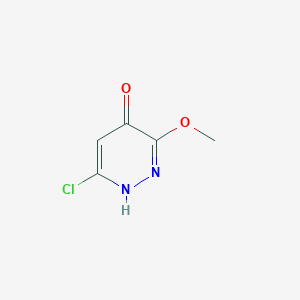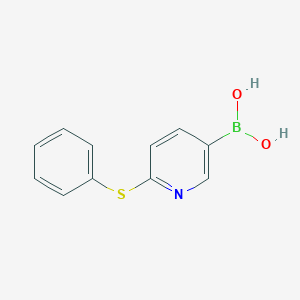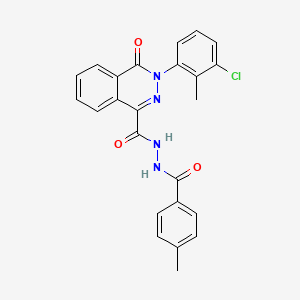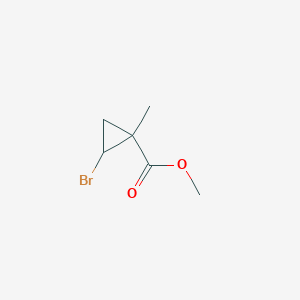
N-(4-methoxybenzyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1H-indole-3-carboxamide, also known as 4-MeO-IBMX, is a chemical compound that belongs to the family of indole derivatives. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE inhibitors have been widely used in scientific research to investigate the role of cAMP and cGMP signaling pathways in various biological processes.
Applications De Recherche Scientifique
Synthesis of Ruthenium Complexes
The compound has been used in the synthesis of ruthenium complexes. The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .
Cytotoxicity Studies
The ruthenium complexes synthesized using this compound have been studied for their cytotoxicity. The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .
Nucleic Acid Chemistry
The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.
Synthesis of Thiosemicarbazone Derivatives
The compound has been used in the synthesis of thiosemicarbazone derivatives. The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .
Redox Behavior Studies
The redox behavior of the ligands and complexes was evaluated by cyclic voltammetry. It seems to be more difficult to oxidize the complex derived from HL 1 than HL 2 .
Synthesis of Metallocene
The compound has been used in the synthesis of metallocene. The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .
Mécanisme D'action
Target of Action
N-(4-methoxybenzyl)-1H-indole-3-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, N-(4-methoxybenzyl)-1H-indole-3-carboxamide treatment has been shown to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, this compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
N-(4-methoxybenzyl)-1H-indole-3-carboxamide affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways leads to a reduction in the formation of Aβ plaques and aggregation of neurofibrillary tangles (NFT), which are formed by tau in its hyperphosphorylated form .
Pharmacokinetics
The compound’s ability to influence in vivo neurogenesis suggests that it may have favorable absorption and distribution properties
Result of Action
The molecular and cellular effects of N-(4-methoxybenzyl)-1H-indole-3-carboxamide’s action are significant. The compound prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects support its potential as a therapeutic strategy against AD .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)10-19-17(20)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXZMKNLLZIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

